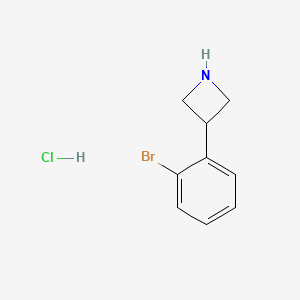
3-methyl-4-(prop-2-yn-1-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(prop-2-yn-1-yloxy)aniline is an organic compound characterized by the presence of a methyl group, a prop-2-yn-1-yloxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(prop-2-yn-1-yloxy)aniline typically involves the reaction of 3-methyl-4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-methyl-4-(prop-2-yn-1-yloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group and aniline moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(prop-2-yn-1-yloxy)aniline
- 3-methoxy-4-(prop-2-yn-1-yloxy)aniline
- 4-(prop-2-yn-1-yloxy)aniline
Uniqueness
3-methyl-4-(prop-2-yn-1-yloxy)aniline is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and binding properties compared to similar compounds.
Properties
CAS No. |
893417-09-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-4-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6,11H2,2H3 |
InChI Key |
KRKMRGDJVFELAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC#C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



